molecular formula C9H20N2O4S B13594868 tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate

tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate

Cat. No.: B13594868
M. Wt: 252.33 g/mol
InChI Key: OAYCXMRRUOZAIE-ZETCQYMHSA-N
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Description

Properties

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate

InChI

InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1

InChI Key

OAYCXMRRUOZAIE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Protection of the Amino Group with tert-Butyl Carbamate

The Boc protection is commonly achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or pyridine, often catalyzed by 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in solvents like tetrahydrofuran (THF) or tert-butyl alcohol under mild heating or room temperature conditions.

Example Procedure:

Reagents Conditions Yield (%) Reference
2-Amino-6-bromothiazole hydrobromide, NaHCO3, DMAP, Boc2O Stir in tert-butyl alcohol, heat near reflux 1 min, then RT 16 h, additional Boc2O added, heated at 50°C for 4 h total 40-49
2-Amino-5-bromothiazole hydrobromide, pyridine, Boc2O Stir at 20°C for 1 h 40

This method ensures efficient formation of the tert-butyl carbamate protecting group with good yields.

Introduction of the Methylsulfamoyl Group

The methylsulfamoyl moiety can be introduced by sulfamoylation of the Boc-protected amine precursor. A common approach involves reaction of the amine with chlorosulfonyl isocyanate or related sulfonylating agents, followed by methylation.

Typical Reaction Conditions:

  • Stage 1: Reaction of tert-butyl carbamate with chlorosulfonyl isocyanate in dichloromethane with triethylamine under inert atmosphere for 0.5 h.
  • Stage 2: Subsequent reaction with sulfamide in dichloromethane at 20°C for 1 h under inert atmosphere.

This two-stage process yields tert-butyl N-(methylsulfamoyl)carbamate with high purity and yield (up to 100%) as reported in literature.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate
  • CAS Number : 2751603-10-6
  • Molecular Formula : C₉H₂₀N₂O₄S
  • Molecular Weight : 252.33 g/mol
  • SMILES : CNS(=O)(=O)C@HC

Structural Features :

  • A chiral center at the (2S)-position.
  • A tert-butoxycarbonyl (Boc) protecting group, imparting steric bulk and acid-labile protection for amines .

Applications :
While direct biological data are unavailable in the provided evidence, the Boc-protected sulfonamide structure suggests utility in peptide synthesis, protease inhibitor design, or as an intermediate in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Key Differences vs. Target Compound Reference
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate C₁₁H₂₂N₄O₂ Azido (-N₃) group instead of methylsulfamoyl Higher reactivity (click chemistry applications)
tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate (1955475-02-1) C₂₂H₃₀N₂O₄ Methoxynaphthyl and amide groups Increased lipophilicity; potential for aromatic interactions
tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate (Compound 7) C₁₃H₂₄N₂O₄ Hydroxy and pyrrolidinone groups Polar hydroxyl vs. sulfonamide; cyclic amide alters conformation
(S)-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)propan-2-yl)-2-((S)-2-(2-chloroacetamido)pent-4-enamide (Compound 39) C₃₄H₃₆ClN₅O₃ Indolyl, benzyl, and chloroacetyl groups Complex peptidomimetic structure; designed for protease inhibition

Physicochemical Properties

Property Target Compound tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Compound 7
Molecular Weight 252.33 242.31 284.34
Polar Groups Sulfonamide, Boc Azide, Boc Hydroxyl, Boc
Predicted logP Moderate (~1.5–2.0)* Lower (~0.5–1.0)* Higher (~2.0–2.5)*
Stability Acid-labile Boc; stable sulfonamide Acid-labile Boc; azide thermally unstable Acid-labile Boc; hydroxyl prone to oxidation

*Estimated based on substituent contributions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate?

The synthesis typically involves coupling tert-butyl carbamate with a functionalized amine derivative. Key steps include:

  • Boc Protection : Reacting tert-butyl dicarbonate (Boc₂O) with the amine precursor in solvents like dichloromethane or tetrahydrofuran (THF), using a base (e.g., triethylamine) to neutralize byproducts .
  • Controlled Conditions : Maintaining temperatures between 0–25°C and pH 7–9 to minimize side reactions and optimize yield .
  • Purification : Column chromatography with silica gel or recrystallization from ethyl acetate/hexane mixtures is recommended for isolating the pure product .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of the tert-butyl group, sulfamoyl moiety, and stereochemistry at the (2S)-position .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions). SHELX programs (SHELXL, SHELXD) are widely used for structure refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Hydrolytic Sensitivity : The carbamate group is prone to hydrolysis under acidic/basic conditions. Use inert atmospheres (N₂/Ar) and anhydrous solvents during synthesis .
  • Byproduct Formation : Side reactions during Boc protection can generate urea derivatives. Optimize stoichiometry (1:1.2 ratio of amine to Boc₂O) and monitor reaction progress via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Cross-Validation : Combine NMR data (e.g., coupling constants for stereochemistry) with X-ray results to confirm configuration. Discrepancies in hydrogen bonding (e.g., N–H⋯O vs. C–H⋯O) may arise from dynamic effects in solution vs. solid state .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .

Q. What strategies are employed to study the compound's role as a prodrug in inhibiting enzymes like DPP-IV?

  • Metabolic Profiling : Incubate the compound with liver microsomes or plasma esterases to identify active metabolites (e.g., liberated 3-amino-piperidine derivatives) .
  • Enzyme Assays : Use fluorogenic substrates (e.g., Gly-Pro-AMC) to measure DPP-IV inhibition kinetics (IC₅₀ values) in vitro. Structure-activity relationships (SAR) guide modifications to enhance potency .

Q. How do hydrogen-bonding interactions influence the compound's crystallographic packing and stability?

  • Intermolecular Networks : In the solid state, N–H⋯O and C–H⋯O hydrogen bonds form R₂²(10) dimeric motifs and extended chains along specific crystallographic axes (e.g., [010]), enhancing thermal stability .
  • Solubility Implications : Strong hydrogen bonding in the crystal lattice reduces solubility in nonpolar solvents. Co-crystallization with hydrophilic counterions can improve bioavailability .

Q. What methodologies are used to assess the compound's stability under various experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV/vis), and varying pH (1–13) to identify degradation pathways (e.g., Boc deprotection or sulfamoyl hydrolysis) .
  • HPLC-MS Monitoring : Track degradation products over time using reverse-phase HPLC with photodiode array (PDA) and MS detection .

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